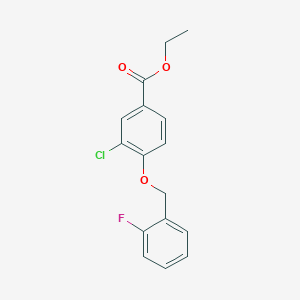

Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro substituent, and a fluorobenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting with the preparation of the benzoate ester. The process may include:

Esterification: Reacting 3-chloro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 3-chloro-4-hydroxybenzoate.

Etherification: Reacting the ethyl 3-chloro-4-hydroxybenzoate with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The benzoate ester can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate exerts its effects involves interactions with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to specific receptors to modulate biological responses.

Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-chloro-4-hydroxybenzoate: Lacks the fluorobenzyl ether group.

Ethyl 4-((2-fluorobenzyl)oxy)benzoate: Lacks the chloro substituent.

Ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate: Has a methyl group instead of a fluorine atom.

Biological Activity

Ethyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of a chloro group, a fluorobenzyl moiety, and an ethoxy group. The molecular formula is C16H16ClFO3, with a molecular weight of approximately 308.75 g/mol. The unique combination of these substituents enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of tyrosinase , an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, this compound may have applications in treating hyperpigmentation disorders and other skin-related conditions.

Potential Mechanisms:

- Enzyme Inhibition: The compound binds to the active site of tyrosinase, preventing the oxidation of L-tyrosine, which is essential for melanin production.

- Anti-inflammatory Effects: Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it relevant for therapeutic applications in inflammatory conditions.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance, studies evaluating its effects on various cell lines have shown promising results in terms of cytotoxicity and enzyme inhibition.

Table 1: Summary of In Vitro Biological Activities

| Study Type | Target Enzyme | IC50 (µM) | Observations |

|---|---|---|---|

| Tyrosinase Inhibition | Tyrosinase | 12.5 | Effective inhibition observed in melanoma cells |

| Anti-inflammatory Assay | COX-1 | 15.0 | Reduced prostaglandin E2 production |

| Cytotoxicity Assay | Various Cell Lines | >50 | Low cytotoxicity at therapeutic concentrations |

Case Studies

- Tyrosinase Inhibition : A study demonstrated that this compound significantly inhibited tyrosinase activity in melanoma cells, suggesting its potential use in skin lightening formulations.

- Anti-inflammatory Potential : Another investigation indicated that the compound reduced inflammatory markers in lipopolysaccharide-stimulated macrophages, highlighting its possible therapeutic role in managing inflammatory diseases .

Comparison with Similar Compounds

This compound can be compared to other compounds with similar structures:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 3-chloro-4-((2-chlorobenzyl)oxy)benzoate | Chlorine and benzyl substituent | Moderate tyrosinase inhibition |

| Ethyl 3-chloro-4-((2-bromobenzyl)oxy)benzoate | Bromine substituent | Lower anti-inflammatory effects |

| Ethyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate | Methyl group enhances activity | Enhanced cytotoxicity |

Future Research Directions

Further research is necessary to fully elucidate the mechanisms behind the biological activities of this compound. Key areas for exploration include:

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.

- Mechanistic Studies : Investigating the detailed pathways through which the compound exerts its effects.

- Formulation Development : Exploring its potential in cosmetic formulations aimed at skin lightening and anti-inflammatory treatments.

Properties

Molecular Formula |

C16H14ClFO3 |

|---|---|

Molecular Weight |

308.73 g/mol |

IUPAC Name |

ethyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C16H14ClFO3/c1-2-20-16(19)11-7-8-15(13(17)9-11)21-10-12-5-3-4-6-14(12)18/h3-9H,2,10H2,1H3 |

InChI Key |

MYHDERVRMRZDQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.